![molecular formula C15H13N5O2S3 B2987266 3-methoxy-1-methyl-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-1H-pyrazole-4-carboxamide CAS No. 1207035-22-0](/img/structure/B2987266.png)
3-methoxy-1-methyl-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, without specific data, I can’t provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the methoxy and methylthio groups might be susceptible to reactions involving nucleophiles or bases .Scientific Research Applications
Synthesis and Heterocycle Formation
- A study by (Mahata et al., 2003) explored the use of similar compounds in the synthesis of five and six-membered heterocycles, demonstrating their potential in regiospecific synthesis with masked or unmasked aldehyde functionality.
- Research by (Badne et al., 2011) focused on the synthesis and biological activity of derivatives of pyrimido[2,1-b][1,3]benzothiazole, highlighting the versatility of these compounds in creating novel heterocyclic structures.
Cytotoxicity and Anticancer Activity
- (Hassan et al., 2014) explored the cytotoxicity of 5-Aminopyrazole derivatives, including in vitro studies against Ehrlich Ascites Carcinoma cells, indicating potential anticancer applications.
- In a study by (Abu‐Hashem et al., 2020), novel compounds were synthesized and screened for anti-inflammatory and analgesic properties, suggesting possible pharmaceutical applications.
Synthesis of Diverse Derivatives
- (Mabkhot et al., 2010) reported on the synthesis of thieno[2,3-b]-thiophene derivatives, emphasizing the chemical diversity achievable with such compounds.
- Research by (Anderson et al., 1986) involved the synthesis of pyrazolo[3,4-d]pyrimidine ribonucleosides, related to key nucleosides like adenosine, inosine, and guanosine, indicating their relevance in nucleoside analogs.
Computational Studies and Structural Analysis
- A study by (Sanad et al., 2021) conducted DFT and MM2 calculations on Bis(pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines), providing insights into the regioselectivity of these compounds.
- (Kumara et al., 2018) analyzed novel pyrazole derivatives through X-ray crystallography and DFT calculations, contributing to our understanding of their molecular structures.
Photocatalysis and Sensing Applications
- In the research by (Wang et al., 2020), molybdate-based metal–organic complexes with bis-pyrazole-bis-amide ligands were explored for fluorescent sensing and photocatalysis, showing potential in environmental and analytical applications.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methoxy-1-methyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S3/c1-20-6-7(13(19-20)22-2)12(21)18-14-16-8-4-5-9-11(10(8)24-14)25-15(17-9)23-3/h4-6H,1-3H3,(H,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJCJNRZCGPDHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-1-methyl-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-1H-pyrazole-4-carboxamide |
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